molecular formula C20H17NOS B5796304 4-methyl-N-[2-(phenylthio)phenyl]benzamide

4-methyl-N-[2-(phenylthio)phenyl]benzamide

Cat. No. B5796304
M. Wt: 319.4 g/mol
InChI Key: ITWOWZRZARASGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2-(phenylthio)phenyl]benzamide is a synthetic compound that has been studied for its potential use in scientific research. It is also known by the chemical name 4-Me-PP2A. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its mechanism of action. In

Mechanism of Action

The mechanism of action of 4-Me-PP2A involves the inhibition of PP2A activity. PP2A is involved in the regulation of many cellular processes, including cell growth and division, apoptosis, and the response to stress. Inhibition of PP2A activity by 4-Me-PP2A has been shown to result in the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and division. This activation has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
4-Me-PP2A has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor effects, it has been shown to have neuroprotective effects in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. 4-Me-PP2A has been shown to have anti-inflammatory effects in vitro and in vivo, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Me-PP2A in laboratory experiments is its specificity for inhibiting PP2A activity. This allows researchers to study the effects of PP2A inhibition on cellular processes without the confounding effects of inhibiting other enzymes. One limitation of using 4-Me-PP2A is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 4-Me-PP2A. One area of research is the development of more potent and selective inhibitors of PP2A activity. Another area of research is the study of the effects of PP2A inhibition on other cellular processes, such as apoptosis and the response to stress. Additionally, further research is needed to determine the potential toxicity and therapeutic efficacy of 4-Me-PP2A in vivo.

Synthesis Methods

The synthesis method for 4-Me-PP2A involves several steps. The first step involves the reaction of 4-methylbenzoyl chloride with 2-mercaptobenzene-1-thiol in the presence of a base such as potassium carbonate. This results in the formation of 4-methyl-N-(phenylthio)benzamide. The second step involves the reaction of this intermediate with 2-bromo-1-phenylbenzene in the presence of a palladium catalyst. This results in the formation of 4-methyl-N-[2-(phenylthio)phenyl]benzamide.

Scientific Research Applications

4-Me-PP2A has been studied for its potential use in scientific research. It has been shown to inhibit the activity of protein phosphatase 2A (PP2A), which is an enzyme that is involved in the regulation of cell growth and division. This inhibition has been shown to have anti-tumor effects in vitro and in vivo. 4-Me-PP2A has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

4-methyl-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c1-15-11-13-16(14-12-15)20(22)21-18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWOWZRZARASGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[2-(phenylthio)phenyl]benzamide

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